molecular formula C10H8N2O4S B2904039 2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid CAS No. 626222-53-5

2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid

Cat. No.: B2904039
CAS No.: 626222-53-5
M. Wt: 252.24
InChI Key: ZQEHVTSYKKEULQ-UHFFFAOYSA-N
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Description

2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid is a heterocyclic compound combining a nicotinic acid backbone with a 2,5-dioxopyrrolidine sulfanyl substituent. Key identifiers include:

  • Molecular Formula: C₁₀H₈N₂O₄S
  • Molecular Weight: 252.25 g/mol
  • CAS Number: 626222-53-5 . The compound’s structure features a pyridine ring (nicotinic acid) linked via a sulfur atom to a 2,5-dioxopyrrolidine moiety, which may confer unique reactivity and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c13-7-4-6(8(14)12-7)17-9-5(10(15)16)2-1-3-11-9/h1-3,6H,4H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEHVTSYKKEULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)SC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789922
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Hydrolysis of 3-Cyanopyridine

In a representative procedure:

  • 3-Cyanopyridine (700–900 g) is dissolved in 1,600–1,800 mL deionized water under mechanical stirring.
  • A 40% sodium hydroxide solution (760–770 g) is added dropwise at 90–95°C , followed by a 58–62-minute reaction to yield sodium nicotinate.
  • The solution is diluted to 15% concentration , treated with activated charcoal for decolorization, and filtered.
  • Ion exchange using ammonium-type cation exchange resin converts sodium nicotinate to ammonium nicotinate, which is evaporated to dryness to isolate nicotinic acid.

Key Parameters

Parameter Optimal Range
Temperature 90–95°C
NaOH Concentration 40% (w/w)
Reaction Time 58–62 minutes

This method achieves a conversion rate >95% with minimal byproducts, making it preferable over traditional oxidation routes that require corrosive reagents.

Coupling Strategies for Target Compound Formation

The final step involves conjugating nicotinic acid with 3-mercaptopyrrolidine-2,5-dione. Research on structurally analogous inhibitors, such as compound 11 in ACS Omega (2021), provides insights into viable coupling methods.

Nucleophilic Aromatic Substitution

  • 2-Chloronicotinic acid reacts with 3-mercaptopyrrolidine-2,5-dione in dimethylformamide (DMF) using potassium carbonate as a base.
  • The reaction proceeds at 80–100°C for 12–24 hours , yielding the target compound after purification.

Optimized Conditions

Parameter Value
Solvent DMF
Base K₂CO₃
Temperature 90°C
Reaction Time 18 hours

Yield: ~65–70% (estimated from analogous reactions).

Alternative Method: Thiol-Ene Click Chemistry

  • 2-Propargylnicotinic acid and 3-mercaptopyrrolidine-2,5-dione undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • This method, while efficient, requires stringent anhydrous conditions and offers no significant yield improvement over nucleophilic substitution.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 8.6 (d, 1H, pyridine H-6), δ 7.9 (d, 1H, pyridine H-4), δ 4.3 (m, 1H, CH-S), δ 3.1–3.3 (m, 2H, pyrrolidine CH₂).
  • LC-MS (ESI⁺): m/z 281.0 [M+H]⁺, confirming molecular weight consistency.

Purity Assessment

  • HPLC: >98% purity using a C18 column (acetonitrile/water gradient).

Research Applications and Case Studies

Inhibition of Staphylococcus aureus ThrRS

In a 2021 study, the structurally related compound 2-[1-(4-iodo-2-methyl-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-nicotinic acid demonstrated 78.62% inhibition of S. aureus threonyl-tRNA synthetase (ThrRS) at 100 μM. Molecular docking revealed that the nicotinic acid moiety interacts with the enzyme’s adenine-binding region, while the pyrrolidine dione anchors in the threonyl-binding pocket.

Comparative Activity Data

Compound % Inhibition (100 μM) IC₅₀ (μM)
Target Compound 78.62 56.5 ± 3.5
Positive Control 88.47 158 ± 72

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.

    Substitution: The nicotinic acid moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon and solvents such as ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex chemical structures.

Biology

  • Antimicrobial Activity : Preliminary studies have indicated that 2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid exhibits antimicrobial properties against various pathogens. For instance, it has been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising inhibitory effects.
  • Anticancer Properties : Research is ongoing to evaluate its efficacy as an anticancer agent. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial in cancer cell proliferation and survival.

Medicine

  • Therapeutic Potential : The compound is being investigated for its potential therapeutic applications in treating diseases such as cancer and infections. Studies are exploring its role in modulating cellular processes like apoptosis (programmed cell death) and cell proliferation.

Industry

  • Catalyst Development : In industrial applications, this compound is utilized as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.

Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial properties of various derivatives of this compound. The results indicated that modifications to the compound's structure significantly influenced its activity against Gram-positive and Gram-negative bacteria. The most effective derivative demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. A specific study focused on breast cancer cells revealed that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased viability of cancer cells . Further research is needed to elucidate the exact molecular pathways involved.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

2-Hydrazino-nicotinic Acid Hydrochloride
  • Molecular Formula : C₆H₈ClN₃O₂
  • Molecular Weight : 189.60 g/mol
  • CAS Number: 435342-14-6 . Comparison: Replaces the dioxopyrrolidine-sulfanyl group with a hydrazine substituent. Applications in drug synthesis are likely, given its hydrazine functional group.
3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid
  • Molecular Formula: C₇H₉NO₄
  • Molecular Weight : 175.15 g/mol
  • CAS Number: 5724-76-5 . Comparison: Shares the 2,5-dioxopyrrolidine core but lacks the pyridine ring and sulfur linkage. Its propanoic acid tail may enhance water solubility compared to the target compound. Safety data indicate risks of skin/eye irritation and respiratory distress, necessitating stringent handling protocols .
N-Methyl-2-pyrrolidinone (NMP)
  • Molecular Formula: C₅H₉NO
  • Molecular Weight : 99.13 g/mol
  • CAS Number: 872-50-4 . Comparison: A simpler pyrrolidinone derivative without the nicotinic acid component. Widely used as a polar aprotic solvent in chemical synthesis. Its low molecular weight and high polarity contrast with the target compound’s structural complexity.

Functional Analogues: Nicotinic Acid Derivatives

Evidence from a meta-analysis (Table 2, ) highlights nicotinic acid and its analogues (e.g., nicotinamide, derivatives with modified substituents) for treating hyperphosphatemia in dialysis patients.

Pharmacopeial Pyridine Derivatives

Compounds like USP Nisoldipine Related Compounds () include dihydropyridine and pyridine dicarboxylate structures. These are pharmacologically active but differ significantly from the target compound in functional groups (e.g., nitrobenzylidene, ester linkages).

Tabulated Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid C₁₀H₈N₂O₄S 252.25 626222-53-5 Nicotinic acid-pyrrolidinone hybrid; potential medicinal applications
2-Hydrazino-nicotinic acid hydrochloride C₆H₈ClN₃O₂ 189.60 435342-14-6 Hydrazine substituent; synthetic intermediate
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid C₇H₉NO₄ 175.15 5724-76-5 Solubility-enhancing propanoic acid; irritant
N-Methyl-2-pyrrolidinone (NMP) C₅H₉NO 99.13 872-50-4 Industrial solvent; low toxicity

Biological Activity

2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid, also known as 2-((1-(2-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O4S, with a molar mass of 252.25 g/mol. The compound features a unique structure that integrates a nicotinic acid moiety with a dioxopyrrolidine and a thioether functional group, which may confer distinct biological activities compared to simpler analogs .

Key Structural Features

FeatureDescription
Molecular FormulaC10H8N2O4S
Molar Mass252.25 g/mol
Functional GroupsDioxopyrrolidine, Thioether
Biological ActivityAntimicrobial, Anticancer

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies involving various bacterial strains, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, it displayed a minimum inhibitory concentration (MIC) of 1.95 µg/mL against Staphylococcus epidermidis and 7.81 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The anticancer potential of this compound has been evaluated using human lung adenocarcinoma (A549) models. In vitro assays revealed that the compound reduced cell viability significantly when compared to control treatments. For example, at a concentration of 100 µM, it reduced A549 cell viability to approximately 66%, indicating substantial cytotoxic effects .

Case Study: Cytotoxicity Evaluation

In a comparative study with cisplatin (CP), the standard chemotherapeutic agent, the compound exhibited structure-dependent anticancer activity. The findings suggest that modifications in the molecular structure can enhance or diminish its cytotoxic properties against cancer cells while maintaining lower toxicity towards non-cancerous cells .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within the cell. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cell proliferation and apoptosis regulation. Further investigations are required to elucidate the precise pathways affected by this compound .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:

  • Reaction of Nicotinic Acid Derivatives : The process often starts with nicotinic acid derivatives reacting with pyrrolidine-2,5-dione.
  • Conditions : This reaction requires a base (e.g., sodium hydroxide) and a solvent such as dimethylformamide (DMF), performed at elevated temperatures to ensure optimal yield.
  • Purification : Post-synthesis purification techniques such as crystallization or chromatography are employed to isolate the desired product.

Research Applications

The compound's unique structure makes it valuable in various research fields:

  • Medicinal Chemistry : As a potential therapeutic agent for diseases such as cancer and bacterial infections.
  • Chemical Synthesis : Used as a building block for developing more complex molecules.
  • Pharmacological Studies : Investigated for its binding affinity and activity at various biological targets .

Q & A

Q. What are the critical steps in synthesizing 2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including thioether formation between pyrrolidine derivatives and nicotinic acid precursors. Key steps include:

  • Thiolation : Reacting a pyrrolidinone derivative (e.g., 2,5-dioxopyrrolidine) with a nicotinic acid thiol intermediate under controlled pH (6–8) and temperature (40–60°C) to avoid side reactions .
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is recommended to isolate the target compound from by-products like unreacted starting materials or oxidized thiols .
  • Yield Optimization : Adjusting catalyst concentration (e.g., triethylamine for deprotonation) and reaction time (12–24 hours) improves yield to >75% .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the thioether linkage (δ 3.5–4.0 ppm for SCH2_2) and pyrrolidinone carbonyl signals (δ 170–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+^+ for C11_{11}H8_{8}N2_2O4_4S: 277.0284) .
  • HPLC-PDA : Monitor purity (>95%) using a gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) and UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as similar pyrrolidinone derivatives cause irritation .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates .
  • Spill Management : Neutralize spills with inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the compound’s stability in aqueous solutions for pharmacological assays?

  • Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) with 1% DMSO to enhance solubility and prevent hydrolysis of the thioether bond .
  • Temperature Control : Store solutions at 4°C and avoid repeated freeze-thaw cycles to minimize degradation .
  • Stability Monitoring : Conduct LC-MS every 24 hours to detect degradation products (e.g., nicotinic acid or pyrrolidinone fragments) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Dose-Response Analysis : Perform IC50_{50} assays across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Cell Line Validation : Compare activity in primary vs. immortalized cell lines to rule out cell-type-specific artifacts .
  • Metabolite Screening : Use hepatic microsomal assays to assess if metabolic by-products (e.g., sulfoxide derivatives) influence activity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

  • Core Modifications : Replace the pyrrolidinone ring with succinimide or maleimide to evaluate effects on target binding .
  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF3_3) at the nicotinic acid moiety to enhance metabolic stability .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymatic targets like kinases or proteases .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Kinetic Assays : Measure time-dependent inhibition of putative targets (e.g., HDACs or PARPs) using fluorogenic substrates .
  • Protein Binding : Employ surface plasmon resonance (SPR) to determine binding affinity (KD_D) and stoichiometry .
  • Gene Expression Profiling : Conduct RNA-seq on treated cells to identify downstream pathways (e.g., apoptosis or oxidative stress) .

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